REACTION_CXSMILES
|
O/[CH:2]=[C:3](/[CH2:9][C:10]1[CH:11]=[N:12][CH:13]=[N:14][CH:15]=1)\[C:4]([O:6]CC)=O.[NH2:16][C:17]([NH2:19])=[S:18].CC(C)([O-])C.[K+]>C(O)(C)C>[N:14]1[CH:15]=[C:10]([CH2:9][C:3]2[C:4](=[O:6])[NH:16][C:17](=[S:18])[NH:19][CH:2]=2)[CH:11]=[N:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O\C=C(/C(=O)OCC)\CC=1C=NC=NC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether twice
|
Type
|
CUSTOM
|
Details
|
to remove impurity
|
Type
|
CUSTOM
|
Details
|
white participate formed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)CC=1C(NC(NC1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |